

Sulfo-Cyanine7 carboxylic acid molar extinction coefficient

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Compound of Interest

Compound Name: *Sulfo-Cyanine7 carboxylic acid*

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In-Depth Technical Guide to Sulfo-Cyanine7 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral and physicochemical properties of Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. Detailed experimental protocols and visualizations of its application in studying cellular signaling are also presented.

Core Properties of Sulfo-Cyanine7 Carboxylic Acid

Sulfo-Cyanine7 carboxylic acid is a water-soluble, near-infrared fluorescent dye that is widely utilized for labeling biomolecules such as proteins, antibodies, and peptides.^{[1][2]} Its high hydrophilicity, a result of its sulfonate groups, makes it particularly suitable for biological applications in aqueous environments.^[1] The dye is characterized by a strong fluorescence emission in the near-infrared spectrum, high photostability, and a high quantum yield, which contribute to its utility in deep tissue imaging with minimal background autofluorescence.^{[1][3][4]}

Quantitative Data Summary

The spectral and physical properties of **Sulfo-Cyanine7 carboxylic acid** and its common derivatives are summarized in the table below. These values are critical for designing and

interpreting fluorescence-based assays.

Property	Sulfo-Cyanine7 Carboxylic Acid	Sulfo-Cyanine7 NHS Ester	Sulfo-Cyanine7 Dicarboxylic Acid	Reference(s)
Molar Extinction Coefficient (ϵ)	~240,600 M ⁻¹ cm ⁻¹	240,600 M ⁻¹ cm ⁻¹	240,600 M ⁻¹ cm ⁻¹	[5]
Excitation Maximum (λ_{ex})	~750 nm	750 nm	750 nm	[1][5]
Emission Maximum (λ_{em})	~773 nm	773 nm	773 nm	[1][5]
Quantum Yield	High	Improved by 20% over Cy7®	-	[3][4]
Molecular Weight	~746.97 g/mol	~844.05 g/mol	~847.09 g/mol	[5]
CAS Number	2104632-29-1 (inner salt)	1603861-95-5, 1604244-45-2	-	
Solubility	Good in water, DMF, DMSO	Good in water, DMF, DMSO	Good in water, DMF, DMSO	[5]
Storage Conditions	-20°C in the dark, desiccated	-20°C in the dark, desiccated	-20°C in the dark, desiccated	[5]

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a crucial parameter for quantifying the concentration of a substance in solution using absorbance spectroscopy, as described by the Beer-Lambert law ($A = \epsilon lc$). Below is a detailed protocol for determining the molar extinction coefficient of **Sulfo-Cyanine7 carboxylic acid**.

Materials:

- **Sulfo-Cyanine7 carboxylic acid**
- Methanol (spectroscopic grade)
- Volumetric flasks (various sizes)
- Micropipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- Prepare a Stock Solution:
 - Accurately weigh a small amount (e.g., 1 mg) of **Sulfo-Cyanine7 carboxylic acid**.
 - Dissolve the dye in a known volume of methanol (e.g., 10 mL) in a volumetric flask to create a stock solution. Calculate the molar concentration of this stock solution.
- Prepare Serial Dilutions:
 - Perform a series of dilutions of the stock solution with methanol to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0. This is the typical linear range for most spectrophotometers.
- Measure Absorbance:
 - Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.
 - Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of Sulfo-Cy7 (e.g., 600-800 nm).
 - Use a quartz cuvette filled with methanol as a blank to zero the instrument.
 - Measure the absorbance spectrum for each dilution, ensuring to rinse the cuvette with the next solution to be measured.

- Identify the wavelength of maximum absorbance (λ_{max}).
- Calculate Molar Extinction Coefficient:
 - Plot a graph of absorbance at λ_{max} versus the molar concentration of the dilutions.
 - Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ϵ) in $\text{M}^{-1}\text{cm}^{-1}$, assuming a 1 cm path length cuvette.

Bioconjugation of Sulfo-Cyanine7 Carboxylic Acid to a Targeting Peptide

This protocol describes the conjugation of **Sulfo-Cyanine7 carboxylic acid** to a peptide containing a primary amine, a common step in creating targeted fluorescent probes.

Materials:

- **Sulfo-Cyanine7 carboxylic acid**
- Targeting peptide with a primary amine (e.g., RGD peptide)
- N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS)
- Size-exclusion chromatography column (e.g., PD-10)

Procedure:

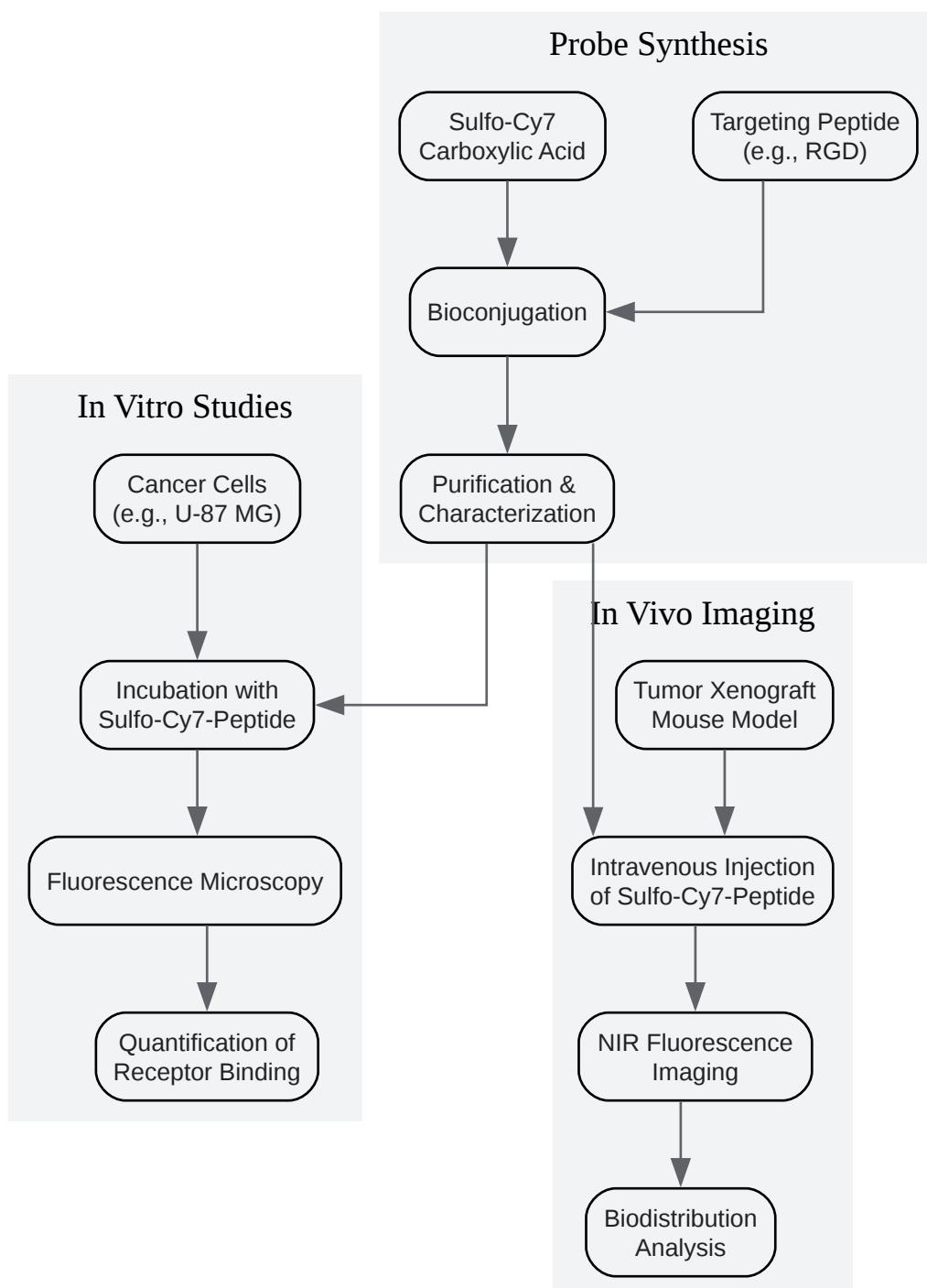
- Activation of Carboxylic Acid:
 - Dissolve **Sulfo-Cyanine7 carboxylic acid** in anhydrous DMF.
 - Add HBTU (1.2 equivalents) and DIPEA (2 equivalents) to the solution to activate the carboxylic acid group.

- Allow the reaction to proceed for 15-20 minutes at room temperature.
- Conjugation to Peptide:
 - Dissolve the targeting peptide in DMF.
 - Add the peptide solution to the activated Sulfo-Cy7 solution.
 - Let the reaction mixture stir at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
- Purification of the Conjugate:
 - Remove the DMF under reduced pressure.
 - Redissolve the residue in PBS.
 - Purify the Sulfo-Cy7-peptide conjugate from unreacted dye and reagents using a size-exclusion chromatography column equilibrated with PBS.
 - Collect the fractions containing the labeled peptide, which will be visibly colored.
- Characterization:
 - Confirm the successful conjugation and purity of the product using techniques such as HPLC and mass spectrometry.
 - Determine the degree of labeling by measuring the absorbance at 280 nm (for the peptide) and at the λ_{max} of Sulfo-Cy7.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Receptor Binding Studies

The following diagram illustrates a typical workflow for using a Sulfo-Cy7-labeled ligand to study receptor binding and localization in cancer cells, which can provide insights into cell signaling.

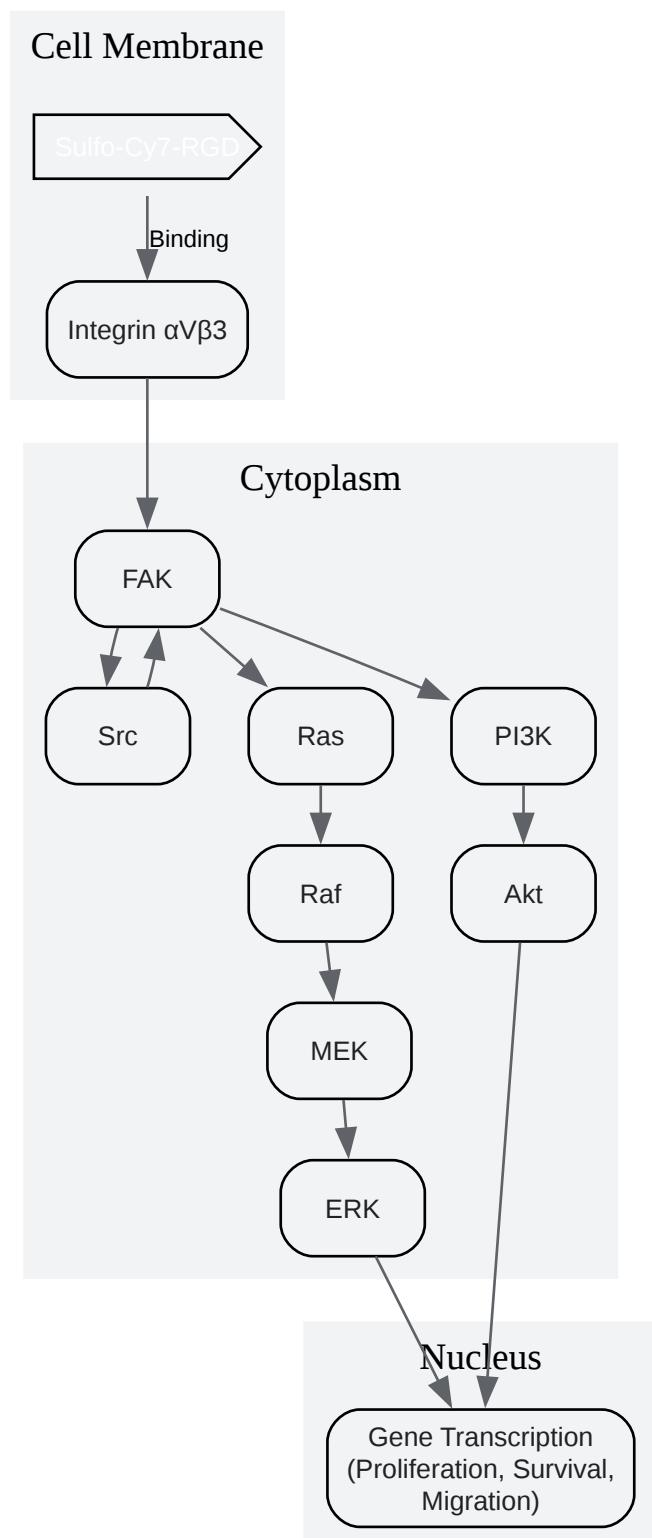


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Caption: Workflow for receptor binding studies using Sulfo-Cy7 labeled peptides.

Signaling Pathway: Integrin $\alpha V\beta 3$ -Mediated Signaling

Sulfo-Cy7 labeled RGD peptides can be used to visualize and study integrin $\alpha V\beta 3$ receptors, which are often overexpressed in cancer cells and play a crucial role in cell adhesion, migration, and survival signaling. The binding of an RGD ligand to integrin $\alpha V\beta 3$ can initiate a cascade of intracellular signals.



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Caption: Simplified Integrin αVβ3 signaling pathway initiated by ligand binding.

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